methyl (4-{[1-oxo-1-(phenylamino)propan-2-yl]sulfanyl}-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE involves several steps. The starting materials typically include a benzodiazepine core structure, which is then modified through a series of chemical reactions to introduce the phenylcarbamoyl and sulfanyl groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding mechanisms and effects.
Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, they differ in their substituent groups, which influence their pharmacokinetics and pharmacodynamics. The unique phenylcarbamoyl and sulfanyl groups in METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE may confer distinct properties, such as increased potency or selectivity for certain receptor subtypes.
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
- Midazolam
These comparisons highlight the uniqueness of METHYL 2-(4-{[1-(PHENYLCARBAMOYL)ETHYL]SULFANYL}-1H-1,5-BENZODIAZEPIN-2-YL)ACETATE and its potential advantages in specific applications.
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 2-[4-(1-anilino-1-oxopropan-2-yl)sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
InChI |
InChI=1S/C21H21N3O3S/c1-14(21(26)23-15-8-4-3-5-9-15)28-19-12-16(13-20(25)27-2)22-17-10-6-7-11-18(17)24-19/h3-12,14,22H,13H2,1-2H3,(H,23,26) |
InChI Key |
PDEFSLGCACWQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC |
Origin of Product |
United States |
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